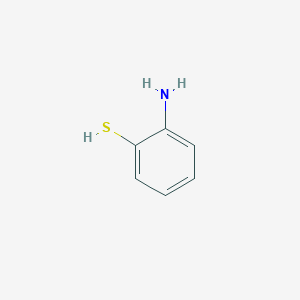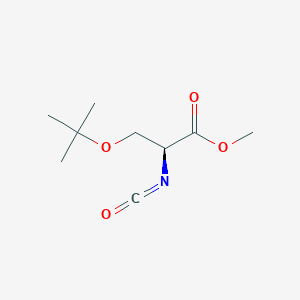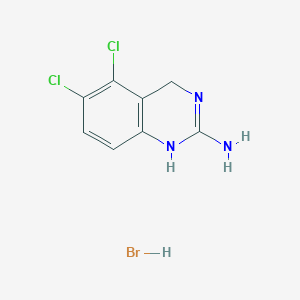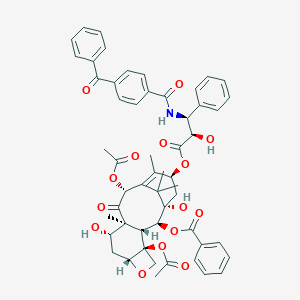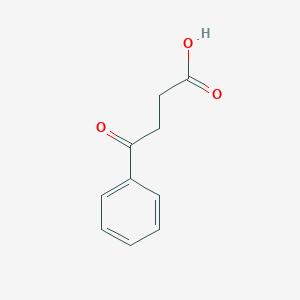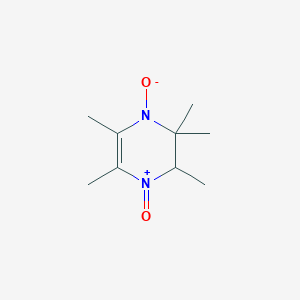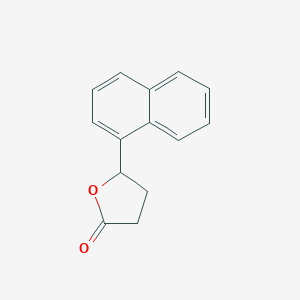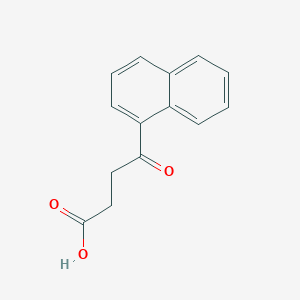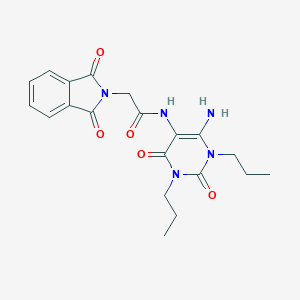
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the synthesis of nucleic acids, which are essential for the growth and division of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d has several biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. The compound has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d in lab experiments is its potential as a new drug candidate. The compound has been shown to exhibit antitumor activity, making it a promising candidate for the treatment of cancer. Additionally, the compound has been found to have antimicrobial and antifungal properties, which can be useful in the development of new antibiotics.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, the compound may have potential side effects that need to be further investigated before it can be used as a drug.
Direcciones Futuras
There are several future directions for the research of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory diseases. Additionally, researchers can investigate the compound's potential as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d is a chemical compound with potential applications in various scientific research fields, particularly in the development of new drugs. The compound has been shown to exhibit antitumor, antifungal, and antimicrobial properties. However, there are limitations to using this compound in lab experiments, including the lack of understanding of its mechanism of action and potential side effects. Further research is needed to fully explore the potential of this compound in various scientific research fields.
Métodos De Síntesis
The synthesis of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d involves the reaction of 2-acetylamino benzoic acid with 2,4,5-tripropyl-3,6-dihydropyrimidine-1,4-dione in the presence of acetic anhydride and acetic acid. The reaction yields the desired compound, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d has potential applications in various scientific research fields. One of the primary applications is in the development of new drugs. The compound has been shown to exhibit antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, it has been found to have antifungal and antimicrobial properties, which can be useful in the development of new antibiotics.
Propiedades
Número CAS |
155930-19-1 |
|---|---|
Nombre del producto |
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d |
Fórmula molecular |
C20H23N5O5 |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C20H23N5O5/c1-3-9-23-16(21)15(19(29)24(10-4-2)20(23)30)22-14(26)11-25-17(27)12-7-5-6-8-13(12)18(25)28/h5-8H,3-4,9-11,21H2,1-2H3,(H,22,26) |
Clave InChI |
YAFHJPHKPDVLOO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N |
SMILES canónico |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N |
Sinónimos |
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




